Dimethylsilyl(trimethyl)silane
Description
Dimethylsilyl(trimethyl)silane (CAS 1189-75-9), with the molecular formula C₆H₁₈Si₂, is an organosilicon compound characterized by a central silicon atom bonded to three methyl groups and a dimethylsilyl group (-Si(CH₃)₂) . This structure confers unique reactivity and physical properties. It is typically a colorless liquid with mild volatility and hydrolyzes readily in moist environments, forming silanol derivatives . Key applications include:
- Polymer chemistry: Acts as a coupling agent to enhance adhesion between organic polymers and inorganic surfaces.
- Surface modification: Improves hydrophobicity or compatibility in composite materials.
- Precursor for silicon-based materials: Used in chemical vapor deposition (CVD) processes due to its low molecular weight and volatility .
Properties
IUPAC Name |
dimethylsilyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H16Si2/c1-6(2)7(3,4)5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRQPAFALORSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-15-7 | |
| Record name | Disilane, pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000812157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reduction of Trimethylchlorosilane to Trimethylsilane
One common precursor for the synthesis of related silanes is trimethylsilane (Me3SiH), which can be prepared by the reduction of trimethylchlorosilane (Me3SiCl) using hydride reagents. A well-documented procedure involves:
- Reacting trimethylchlorosilane with lithium aluminum hydride (LiAlH4) in an inert atmosphere.
- Use of calcium hydride (CaH2) as a drying agent.
- Conducting the reaction in diethylene glycol dimethyl ether solvent at reflux (~55 °C) for approximately 11 hours.
- Mechanical stirring and controlled dropwise addition of Me3SiCl to the reducing mixture.
- Achieving high yields (~92%) of trimethylsilane as the main reduction product.
This method is efficient and provides a clean route to trimethylsilane, which can be further functionalized towards dimethylsilyl(trimethyl)silane derivatives.
Conversion of Hexamethyldisiloxane to Trimethylchlorosilane
Trimethylchlorosilane, a key intermediate, can be prepared by treating hexamethyldisiloxane with hydrogen chloride gas in the presence of anhydrous chloride salts of group II metals (e.g., ZnCl2, CaCl2, MgCl2) acting as dehydrating agents. Key parameters include:
- Temperature control below 100 °C, preferably near 0 °C to enhance HCl solubility and reduce volatility.
- Use of stoichiometric or excess anhydrous hydrogen chloride.
- Dehydrating agent amounts in the range of 0.1 to 0.2 mol per mol of hexamethyldisiloxane.
- Reaction under anhydrous conditions to prevent moisture interference.
- The reaction results in quantitative yields of trimethylchlorosilane, which can be distilled and purified.
This method provides a reliable industrial route to trimethylchlorosilane, which is a precursor for further silylation reactions.
Silylation via Grignard Reagents and Activated Magnesium
This compound can also be prepared by silylation reactions involving Grignard reagents and chlorosilanes. Recent advances include:
- Use of Rieke magnesium (activated magnesium) to form highly reactive Grignard reagents.
- Reaction of activated magnesium with chlorosilanes such as trimethylchlorosilane in tetrahydrofuran (THF) solvent at low temperatures (around 0 °C).
- Catalytic amounts of anhydrous iron(III) chloride (FeCl3) can improve yields and reduce reaction times.
- This approach allows for selective silylation and high yields (up to 80% in some cases) of silyl-substituted benzenes, which can be adapted for preparing this compound analogues.
The method benefits from mild conditions and high selectivity, making it suitable for complex organosilicon syntheses.
Comparative Table of Preparation Methods
| Method | Key Reactants & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reduction of Me3SiCl with LiAlH4 | Me3SiCl, LiAlH4, CaH2, diethylene glycol dimethyl ether, 55 °C, 11 h | 92 | High yield, inert atmosphere, reflux |
| HCl Treatment of Hexamethyldisiloxane | Hexamethyldisiloxane, HCl gas, ZnCl2/CaCl2/MgCl2, <100 °C | ~100 | Quantitative yield, requires anhydrous conditions |
| Grignard Reaction with Activated Mg | Activated Mg (Rieke), Me3SiCl, THF, 0 °C, FeCl3 catalyst | 37-80 | Improved yields with activation and catalyst |
| Hydrolysis of Hexamethyldisilazane | Hexamethyldisilazane, acetic acid, water, 60-70 °C, 2-3 h | 85-90 | Simple, high purity silanol, minimal waste |
Research Findings and Notes
- The reduction of trimethylchlorosilane to trimethylsilane is a well-established and efficient method, suitable for producing silane intermediates for further functionalization.
- The use of metal chloride dehydrating agents in the conversion of hexamethyldisiloxane to trimethylchlorosilane is critical for high yield and purity, with zinc, calcium, and magnesium chlorides preferred.
- Advances in Grignard reagent preparation using Rieke magnesium and iron catalysts have significantly improved the efficiency of silylation reactions, enabling better yields and milder conditions.
- Preparation of trimethylsilanol via hydrolysis of hexamethyldisilazane offers a green and scalable approach, with high purity and minimal waste, useful for downstream silane chemistry.
Chemical Reactions Analysis
Radical Combination and Disproportionation
Dimethylsilyl(trimethyl)silane participates in radical reactions initiated by hydrogen atoms or silyl radicals. Key pathways include:
-
Formation of disilanes : Reaction of di- and trimethylsilyl radicals produces:
-
Disproportionation : Cross-disproportionation between di- and trimethylsilyl radicals yields silaethenes as minor products .
| Reaction Type | Major Products | Minor Products |
|---|---|---|
| Radical Combination | Tetramethyldisilane, Hexamethyldisilane | – |
| Disproportionation | Pentamethyldisilane | Silaethenes, Trisilanes |
Secondary Reactions
Pentamethyldisilane undergoes H-atom abstraction by silyl radicals, leading to:
-
Formation of trisilanes : Secondary reactions with tetra- and pentamethyldisilane produce heptamethyltrisilane ((CH₃)₃SiSi(CH₃)₂Si(CH₃)₃) .
-
Rate constants : Relative rate constants for H-atom abstraction from pentamethyldisilane by primary silyl radicals are consistent with prior studies (~10⁷–10⁸ M⁻¹s⁻¹ at elevated temperatures) .
Pyrolysis Pathways
At elevated temperatures (591–639 K), pentamethyldisilane decomposes via:
This yields trimethylsilane and heptamethyltrisilane as primary products .
Radical Reaction Dynamics
-
Geometric Mean Rule : Cross-radical reactions between di- and trimethylsilyl radicals obey this rule, validating rate constant predictions .
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Branching Ratios : The ratio of cross-disproportionation to dimethylsilyl radical disproportionation is experimentally determined, supporting theoretical models .
Environmental Influences
-
Temperature : Reaction rates increase significantly above 300°C, favoring decomposition and radical propagation .
-
Radical Initiators : Use of H-atom donors (e.g., H₂) accelerates radical generation .
Comparative Reactivity
While less studied than tris(trimethylsilyl)silane (TTMSS), pentamethyldisilane shares similarities in Si–H bond reactivity:
Scientific Research Applications
Organic Synthesis
DMSTMS serves as a crucial reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is employed in:
- Silyl Protection: Used to protect alcohols and amines during synthetic procedures, allowing for selective reactions without interference from functional groups .
- Cross-Coupling Reactions: It has been utilized in palladium-catalyzed cross-coupling reactions, demonstrating high yields and selectivity .
| Application | Description |
|---|---|
| Silyl Protection | Protects functional groups during synthesis |
| Cross-Coupling | Participates in palladium-catalyzed reactions with high efficiency |
Materials Science
In materials science, DMSTMS is applied in the production of advanced materials:
- Semiconductors: It plays a role in the fabrication of silicon-based semiconductors, enhancing electronic properties .
- Coatings: The compound is used to develop coatings that improve surface properties, such as hydrophobicity and durability .
Biochemical Applications
Research has also explored the potential of DMSTMS in biological contexts:
- Drug Delivery Systems: Its properties are being investigated for use in targeted drug delivery systems due to its compatibility with biological molecules .
- Silicon-Based Life Forms: Studies on silicon-based life forms utilize DMSTMS to understand biochemical processes involving silicon .
Silylation Reactions
A notable case study involves the use of DMSTMS in silylation reactions where it acts as a silylating agent for alcohols and phenols. This application showcases its effectiveness in enhancing the volatility and detectability of compounds during gas chromatography/mass spectrometry (GC/MS) analyses .
Photopolymerization
DMSTMS has been explored as a radical precursor in photopolymerization processes. Its ability to generate silyl radicals under UV light has led to advancements in developing new photocurable materials, expanding its utility beyond traditional applications .
Mechanism of Action
The mechanism of action of pentamethyldisilane involves its ability to participate in various chemical reactions due to the presence of silicon-silicon bonds. These bonds can be cleaved and reformed under different conditions, allowing the compound to act as a versatile reagent. The molecular targets and pathways involved in its reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural and functional distinctions between dimethylsilyl(trimethyl)silane and related silanes:
Reactivity and Stability
- Hydrolysis Sensitivity : this compound hydrolyzes faster than compounds like tetrakis(trimethylsilyl)silane due to the presence of a more labile dimethylsilyl group . In contrast, the latter’s four bulky trimethylsilyl groups reduce water accessibility, enhancing stability .
- Functional Group Reactivity :
Key Research Findings
Hydrosilylation Control : In 1,4-bis(dimethylsilyl)benzene (), precise stoichiometric ratios are critical to prevent cross-linking during hydrosilylation. This underscores the importance of reaction conditions for dimethylsilyl-containing compounds .
Fluorochemical Synthesis : Trimethyl(vinyl)silane achieves 57% yield in synthesizing 2,2-difluoro-4-(methylsulfonyl)-N-phenylbutanamide, demonstrating its utility as an ethylene substitute .
Bacterial VOCs: (E)-Trimethyl(1-methyl-1-propenyl)silane constitutes 33.43% of VOCs from B.
Biological Activity
Dimethylsilyl(trimethyl)silane, a silane compound with the molecular formula , is gaining attention in various fields including organic synthesis, materials science, and biological research. This article reviews the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.
This compound can be synthesized through several methods, including the reduction of trimethylchlorosilane with lithium in tetrahydrofuran, followed by demethylation and chlorination processes. These synthetic routes ensure high yields and purity, making it suitable for industrial applications.
Biological Applications
1. Silylation Reagent:
this compound acts as a potent silylation agent. It selectively silylates hydroxyl groups in various biological molecules, enhancing their stability and reactivity. This property is particularly useful in the synthesis of prostaglandins and amino acids .
2. Drug Delivery Systems:
Research has explored its potential in drug delivery systems, where it can modify the surface properties of carriers to improve biocompatibility and drug release profiles. The ability to form stable siloxanes under physiological conditions makes it a candidate for biomedical applications .
3. Antimicrobial Activity:
Recent studies have indicated that silane compounds can exhibit antimicrobial properties. For instance, modifications with dimethylsilyl groups have been shown to enhance the antimicrobial efficacy of certain compounds against bacterial strains .
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through silylation. This interaction can alter the physical and chemical properties of these molecules, leading to enhanced stability and functionality in biological systems.
Table 1: Summary of Biological Activities
| Study | Findings | Application |
|---|---|---|
| Yankee et al. (1972) | Demonstrated selective silylation of hydroxyl groups in prostaglandin synthesis | Organic Synthesis |
| Rühlman (1961) | Explored the use of this compound in amino acid silylation | Biochemistry |
| Mojtahedi et al. (2011) | Investigated its use in drug delivery systems | Biomedical Research |
Toxicological Studies
Toxicity studies have shown that this compound exhibits low acute toxicity in animal models. For example, dermal administration did not result in significant adverse effects at doses up to 2000 mg/kg . Furthermore, oral LD50 values indicate a high safety margin (>7900 mg/kg) for potential therapeutic use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
